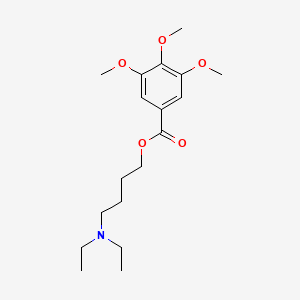
L-Proline, 1-(3-((ethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Proline, 1-(3-((ethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups and iodine atoms, making it a subject of interest in both synthetic chemistry and biomedical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-(3-((ethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the iodination of a benzoyl precursor, followed by the introduction of ethylamino and ethyl(1-oxopropyl)amino groups through nucleophilic substitution reactions. The final step involves the coupling of the modified benzoyl compound with L-Proline under controlled conditions to ensure the desired stereochemistry and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反応の分析
Types of Reactions
L-Proline, 1-(3-((ethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as converting carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzoyl derivatives.
科学的研究の応用
L-Proline, 1-(3-((ethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a diagnostic agent due to its iodine content.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of L-Proline, 1-(3-((ethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The iodine atoms in the compound may also play a role in its mechanism of action, particularly in diagnostic applications where they enhance imaging contrast.
類似化合物との比較
Similar Compounds
Similar compounds to L-Proline, 1-(3-((ethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)- include:
Uniqueness
What sets L-Proline, 1-(3-((ethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)- apart from similar compounds is its specific combination of functional groups and iodine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
35245-17-1 |
|---|---|
分子式 |
C20H24I3N3O5 |
分子量 |
767.1 g/mol |
IUPAC名 |
(2S)-1-[3-(ethylcarbamoyl)-5-[ethyl(propanoyl)amino]-2,4,6-triiodobenzoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H24I3N3O5/c1-4-11(27)25(6-3)17-15(22)12(18(28)24-5-2)14(21)13(16(17)23)19(29)26-9-7-8-10(26)20(30)31/h10H,4-9H2,1-3H3,(H,24,28)(H,30,31)/t10-/m0/s1 |
InChIキー |
OLQAFHPCECXYGF-JTQLQIEISA-N |
異性体SMILES |
CCC(=O)N(CC)C1=C(C(=C(C(=C1I)C(=O)N2CCC[C@H]2C(=O)O)I)C(=O)NCC)I |
正規SMILES |
CCC(=O)N(CC)C1=C(C(=C(C(=C1I)C(=O)N2CCCC2C(=O)O)I)C(=O)NCC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


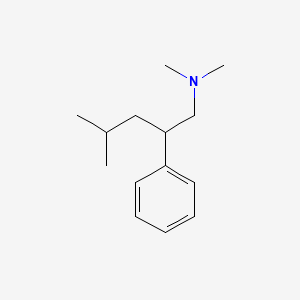




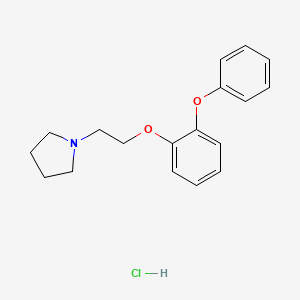
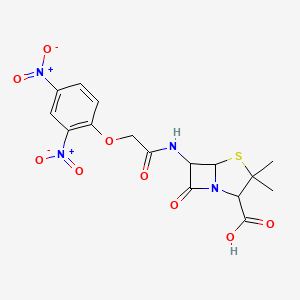
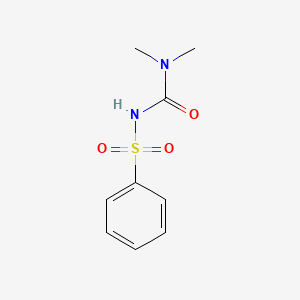
![Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B14685677.png)



![2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]-](/img/structure/B14685719.png)
